pyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of suitable pyrimidine derivatives with various amines. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step synthesis with intermediate purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium cyanoborohydride, Raney nickel.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Pyrido[2,3-d]pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. It acts as a kinase inhibitor by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-d]pyrimidine: Known for its potential in treating inflammatory diseases.
Pyrido[3,2-d]pyrimidine: Studied for its antibacterial properties.
Uniqueness
Pyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its broad spectrum of biological activities and its ability to inhibit multiple kinase targets. This versatility makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
2312-91-6 |
---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.